Longispinogenin

Description

Specific Plant Sources

Calendula officinalis

Longispinogenin has been reported as a constituent of Calendula officinalis (marigold) flowers. nih.govresearchgate.netphcogrev.comresearchgate.netresearchgate.net Calendula officinalis is known to contain various secondary metabolites, including triterpenoids. researchgate.net

Trichocereus chilensis

The aerial parts of Trichocereus chilensis (synonym Echinopsis chiloensis) have been found to contain a triterpenetriol fatty acid ester identified as 3β-O-palmityl this compound. researchgate.netfq.edu.uynih.govbioscience.co.uktroutsnotes.comupenn.eduwikipedia.orgagaveville.orgreddit.comreddit.com This indicates the presence of this compound, esterified with palmitic acid, in this cactus species.

Myrtillocactus geometrizans

This compound has been extracted from Myrtillocactus geometrizans, a Mexican columnar cactus. mdpi.comresearchgate.netdntb.gov.ua This cactus is recognized as a source of triterpenes and sterols. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov

R. pruinosus

This compound has been isolated from the hydrolysate of the methanol (B129727) extract of Stenocereus pruinosus (formerly Lemaireocereus pruinosus and R. pruinosus). tandfonline.comnih.govgoogle.com Other triterpenes, such as oleanolic acid and erythrodiol, were also found in the hydrolysate of the methanol extract from this plant. tandfonline.com

Tarenna grevei

This compound has been isolated from the ethanol (B145695) extract of Tarenna grevei, an endemic Malagasy plant belonging to the Rubiaceae family. jst.go.jpresearchgate.netresearchgate.netnih.govresearchgate.netdocumentsdelivered.com It was isolated in the form of a saponin (B1150181), this compound 3-O-β-D-glycopyranosyl (1->2)-β-D-glucopyranoside. jst.go.jpresearchgate.netnih.gov

Presence in Plant Extracts and Fractions

This compound and its derivatives are present in various extracts and fractions obtained from the plant sources mentioned above. For instance, it has been isolated from the methanol extract of Stenocereus pruinosus after hydrolysis tandfonline.com, and from the ethanol extract of Tarenna grevei through bioassay-guided fractionation jst.go.jpresearchgate.netnih.gov. In Calendula officinalis, triterpenoids including this compound are found in the non-saponifiable lipid fraction of flower extracts researchgate.netresearchgate.net. Different extraction methods, such as using methanol or hexane, can influence the recovery of compounds like triterpenoids from plant materials like Calendula officinalis flowers. nih.gov

Isolation and Purification Methodologies

The isolation and purification of this compound and its derivatives from plant matrices typically involve extraction followed by various chromatographic techniques. For example, from Stenocereus pruinosus, a methanol extract was hydrolyzed, and the resulting precipitates were subjected to column chromatography on silica (B1680970) gel using a stepwise gradient of solvents like CHCl₃-MeOH and n-hexane-acetone. tandfonline.com

In the case of Tarenna grevei, bioassay-guided fractionation of the ethanol extract was employed to isolate this compound saponins (B1172615). jst.go.jpresearchgate.netnih.gov This process involves separating the extract into fractions based on their biological activity and then further purifying the active fractions.

For Calendula officinalis, techniques such as supercritical fluid extraction (SFE) combined with normal-phase and reversed-phase column chromatography have been used for the preparative purification of triterpenoid (B12794562) esters. researchgate.net Analytical techniques like GC-MS, APCI-Exactive Orbitrap HR-MS, and NMR spectroscopy are utilized for the identification and structural elucidation of isolated triterpenoids. researchgate.net

The isolation of triterpenes from cacti, including those containing this compound, often begins with the extraction of dried plant material using solvents like chloroform (B151607) and methanol. tandfonline.comnih.gov The methanol extract may then be subjected to hydrolysis, followed by column chromatography using stationary phases such as silica gel and octadecyl silyl (B83357) silica gel (ODS) with various solvent systems. tandfonline.comnih.gov

The specific methodologies can vary depending on the plant source and the form of this compound (e.g., free alcohol or saponin) being isolated.

Structure

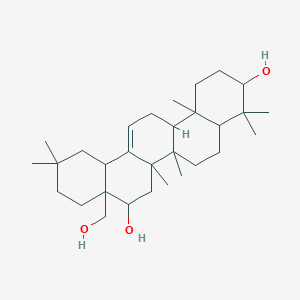

2D Structure

Properties

CAS No. |

465-94-1 |

|---|---|

Molecular Formula |

C30H50O3 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol |

InChI |

InChI=1S/C30H50O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,20-24,31-33H,9-18H2,1-7H3 |

InChI Key |

YHGVYECWZWIVJC-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |

Appearance |

Solid powder |

melting_point |

247 - 249 °C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Longispinogenin; |

Origin of Product |

United States |

Occurrence and Isolation of Longispinogenin

Isolation and Purification Methodologies

Solvent Extraction Techniques

Solvent extraction is a fundamental step in isolating Longispinogenin and other triterpenoids from plant materials. This process involves using appropriate solvents to selectively dissolve the target compounds from the plant matrix. Common methods include maceration, Soxhlet extraction, heat reflux extraction, and stirring extraction, which are considered relatively simple and low-cost sci-hub.ru.

For instance, in the isolation of triterpenes from Ritterocereus pruinosus, dry plant material was sequentially extracted with chloroform (B151607) to remove free triterpenes, followed by extraction with methanol (B129727) tandfonline.com. The methanol extract was then subjected to hydrolysis to obtain precipitates containing the triterpenes tandfonline.com. Another study on Couroupita guianensis utilized exhaustive extraction with 70% methanol, followed by partitioning with solvents such as n-hexane, ethyl acetate, and acetone (B3395972) to obtain different subextracts ctu.edu.vn. The choice of solvent and extraction method can significantly influence the yield and purity of the extracted triterpenoids mdpi.comresearchgate.net. Hot solvent extraction with ethanol (B145695) has been explored for optimizing the yield of triterpenoids from Ganoderma lucidum, with factors like temperature, time, and solvent-to-solute ratio affecting efficiency researchgate.net. Natural deep eutectic solvents (NADES) have also been investigated as alternative extractants for triterpene saponins (B1172615), showing promising results and potentially replacing traditional organic solvents like methanol and ethanol for certain plant extractions mdpi.com.

Chromatographic Separation Methods

Chromatographic techniques are crucial for separating this compound from other compounds present in the crude plant extracts. Various chromatographic methods are employed based on the properties of this compound and the complexity of the extract.

Column Chromatography

Column chromatography is a widely used technique for the initial purification of triterpenoid (B12794562) mixtures. This method typically involves packing a column with a stationary phase, such as silica (B1680970) gel, and eluting the compounds using a mobile phase, often a gradient of solvents with increasing polarity tandfonline.comctu.edu.vnsemanticscholar.orgijarp.org.

In the isolation of this compound from Ritterocereus pruinosus, precipitates obtained after hydrolysis of the methanol extract were subjected to column chromatography on silica gel using stepwise gradients of chloroform-methanol and n-hexane-acetone tandfonline.com. Similarly, isolation of triterpenoids from Couroupita guianensis involved normal phase column chromatography on silica gel using increasing polarity solvent systems like n-hexane, chloroform, ethyl acetate, and methanol ctu.edu.vn. Dry column chromatography, a variation of column chromatography, has also been shown to be simple, efficient, repeatable, and economical for isolating triterpene substances from plant extracts nih.gov.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for further purification and analysis of this compound, offering high resolution and sensitivity sci-hub.rutandfonline.comijarp.org. It is particularly useful for separating compounds with similar properties.

HPLC has been used to purify triterpenes isolated from Ritterocereus pruinosus after initial separation by column chromatography tandfonline.com. In one instance, purification was performed on a silica gel column using n-hexane-acetone as the eluent tandfonline.com. Reversed-phase HPLC is also commonly employed for the separation and purification of triterpenoids, including saponins ijarp.orgresearchgate.net. HPLC-DAD coupled with MS has been used for the quantification and identification of pentacyclic triterpenes in plant extracts sci-hub.ru.

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (Prep-TLC) is a useful technique for purifying small to moderate quantities of natural products, including triterpenoids semanticscholar.orgrochester.edunih.gov. It involves using thicker layers of stationary phase on plates compared to analytical TLC rochester.edumn-net.com.

Prep-TLC has been mentioned in the context of isolating triterpenoids semanticscholar.org. It allows for the separation of components in a mixture, and the desired compound band can be scraped off the plate and extracted with a suitable solvent rochester.edu. Prep-TLC is known for its cost-effectiveness and compatibility with different sample types nih.gov.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can be used for the analysis and identification of triterpenoids, particularly after appropriate derivatization to increase their volatility sci-hub.rujfda-online.comresearchgate.net. While primarily an analytical technique, GC can provide valuable information regarding the components present in a triterpenoid mixture.

GC has been used in the analysis of triterpenoids sci-hub.ru. GC-MS has been employed to confirm the configuration of sugar units after hydrolysis of triterpenoid glycosides researchgate.net. GC, with proper derivatization, is considered suitable for pentacyclic triterpenoids when their volatility is enhanced sci-hub.ru.

Advanced Separation Techniques

Beyond the commonly used methods, advanced separation techniques may be employed for the isolation of this compound, especially for complex mixtures or when higher purity is required. While specific advanced techniques for this compound were not extensively detailed in the search results, general approaches for triterpenoid isolation include techniques like countercurrent chromatography, centrifugal partition chromatography, and supercritical fluid chromatography (SFC) sci-hub.ru. Solid-phase extraction (SPE) has also been used as a fractionation step before HPLC for purifying triterpenoids frontiersin.org.

Data Table: Examples of Isolation Methods for Triterpenoids (including this compound)

| Plant Source | Extraction Method(s) | Separation Method(s) | Notes | Source |

| Ritterocereus pruinosus | CHCl3 and MeOH extraction, Hydrolysis | Column Chromatography (Silica gel), HPLC (Silica gel) | Stepwise gradient elution used in chromatography. | tandfonline.com |

| Couroupita guianensis | Methanol extraction, Solvent partitioning (n-hexane, ethyl acetate, acetone) | Normal Phase Column Chromatography (Silica gel) | Used increasing polarity solvent systems. | ctu.edu.vn |

| Hedera helix | Maceration (MeOH) or Soxhlet extraction (EtOH) | Column Chromatography (Silica gel), Preparative TLC, HPLC | Different extraction methods compared for yield. | semanticscholar.org |

| Euphorbia kansui | Chloroform extraction (reflux) | Medium Pressure Column Chromatography (Silica gel), Silver nitrate-silica gel column chromatography | Used for isolation of euphol (B7945317) and tirucallol. | jfda-online.com |

| Tarenna grevei | Ethanol extraction, Liquid-liquid partition (hexanes, EtOAc, water) | Sephadex LH-20, Octadecylsilyl silica gel, Silica-gel column chromatography | Used for isolation of oleanane (B1240867) saponins. | nih.gov |

| Myrica nana | Not specified in detail | Column chromatography techniques | Used for isolation of several compounds including this compound. | researchgate.net |

| Abrus canescens | Not specified in detail | Chromatographic techniques (Silica gel, Sephadex LH-20, reversed-phase HPLC) | Used for isolation of triterpenoid glycosides including this compound-3-O-β-D-glucuronopyranoside. | researchgate.net |

Structural Elucidation and Characterization of Longispinogenin

Spectroscopic Techniques for Structure Determination

Spectroscopic techniques are indispensable tools in organic chemistry for determining the structure of unknown compounds. For longispinogenin, NMR and MS have been the key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals in NMR spectra, the positions of atoms and their connectivity can be determined. This compound's structure has been extensively studied using various NMR experiments. The solvent commonly used for NMR analysis of this compound is C₅D₅N (deuterated pyridine). nih.govcolumbia.edumdpi.comlibretexts.orglibretexts.orgnih.gov

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule, respectively. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used in ¹³C NMR to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbon atoms. nih.govcolumbia.edunih.gov

¹H NMR spectra of this compound in C₅D₅N typically show signals corresponding to the various protons in the molecule, with characteristic chemical shifts, multiplicities (singlet (s), doublet (d), triplet (t), quartet (q), multiplet (m)), and coupling constants (J values) that indicate the neighboring protons. columbia.edumdpi.comlibretexts.orglibretexts.orgnih.gov For example, specific proton signals with their chemical shifts and coupling constants have been reported. mdpi.com

¹³C NMR spectra provide the chemical shifts for each unique carbon atom in the molecule. nih.govcolumbia.edulibretexts.orglibretexts.orgnih.gov DEPT experiments help in assigning these carbon signals based on their attached protons. nih.gov Reported ¹³C NMR data for this compound in C₅D₅N include chemical shifts for specific carbons, such as C-3, C-16, C-23, C-24, C-26, C-27, C-29, and C-30. nih.gov Comparison of observed ¹H and ¹³C NMR data with literature values is often used to confirm the identity of this compound. columbia.edulibretexts.orgnih.gov

Here is a sample of reported NMR data for this compound in C₅D₅N:

| Position | ¹H NMR (δ ppm, multiplicity, J Hz) | ¹³C NMR (δ ppm) |

| 3 | 78.0 tandfonline.com | |

| 16 | 26.9 tandfonline.com | |

| 23 | 28.6 tandfonline.com | |

| 24 | 16.5 tandfonline.com | |

| 25 | 0.88 (3H, s) tandfonline.com | 16.3 tandfonline.com |

| 26 | 1.05 (3H, s) tandfonline.com | 19.8 tandfonline.com |

| 27 | 25.3 tandfonline.com | |

| 28 | 179.5 tandfonline.com | |

| 29 | 0.94 (3H, s) tandfonline.com | 33.0 tandfonline.com |

| 30 | 1.03 (3H, s) tandfonline.com | 24.9 tandfonline.com |

| Others | (various multiplets and singlets) tandfonline.com | (various signals) tandfonline.com |

Note: This table presents selected data points extracted from the provided snippets and may not be exhaustive.

Two-Dimensional NMR (COSY, HSQC, HMBC, ROESY)

Two-dimensional NMR techniques provide crucial information about the connectivity and spatial relationships between atoms. COSY (Correlation Spectroscopy) experiments show correlations between protons that are coupled to each other through bonds. huji.ac.ilprinceton.edusdsu.edu HSQC (Heteronuclear Single Quantum Correlation) experiments reveal one-bond correlations between protons and carbons, allowing for the assignment of proton signals to their directly attached carbon atoms. columbia.edulibretexts.orglibretexts.orgnih.govhuji.ac.ilprinceton.edusdsu.edu HMBC (Heteronuclear Multiple Bond Correlation) experiments show long-range correlations between protons and carbons, typically over two to four bonds, which is vital for establishing the carbon skeleton and identifying quaternary carbons. columbia.edulibretexts.orglibretexts.orgnih.govhuji.ac.ilprinceton.edusdsu.edu ROESY (Rotating frame Overhauser Effect Spectroscopy) experiments indicate spatial proximity between protons, regardless of bond connectivity, which is useful for determining the relative stereochemistry and conformation of the molecule. libretexts.orgnih.govhuji.ac.ilprinceton.edusdsu.edu

The application of these 2D NMR techniques has been instrumental in assigning the complex NMR spectra of this compound and confirming its triterpene structure. columbia.edulibretexts.orgnih.gov For instance, ROESY correlations, such as those between H-3 and H-5, H-16 and H-23, H-16 and H-24, H-16 and H-27, H-16 and H-29, and H-16 and H-30, have been used to determine the relative configuration and conformation of this compound. sdsu.edu

Application in Molecular Dynamics and Interaction Studies

NMR spectroscopy can also be applied to study the molecular dynamics and interactions of compounds. While the provided snippets specifically mention the use of NMR for molecular dynamics and interaction studies in a general context libretexts.orgnih.govsissa.itnih.govmdpi.comrsc.org, and one snippet mentions its use for this compound libretexts.org, the details of such studies on this compound itself are not extensively described within the provided context. Generally, NMR relaxation measurements and other advanced NMR techniques can provide insights into the flexibility and conformational changes of molecules, as well as their interactions with other molecules. nih.govsissa.itrsc.org Combining NMR data with molecular dynamics simulations can lead to a more detailed understanding of molecular behavior. mdpi.comnih.govsissa.itnih.govmdpi.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is often used in conjunction with chromatographic techniques like HPLC (High-Performance Liquid Chromatography) to analyze complex mixtures. stanford.edu

Biosynthesis and Metabolic Pathways of Longispinogenin

Biosynthetic Precursors and Enzymatic Transformations

The biosynthesis of longispinogenin, like other triterpenes, begins with the formation of a 30-carbon acyclic precursor.

Squalene (B77637) Cyclization (e.g., (S)-2,3-Epoxysqualene)

The primary acyclic precursor for the majority of cyclic triterpenes is squalene bibliotekanauki.plnih.govrsc.orgrsc.org. Squalene is synthesized from isopentenyl diphosphate (B83284) and dimethylallyl pyrophosphate through the action of farnesyl diphosphate synthase and squalene synthase nih.govsmpdb.caresearchgate.net. In eukaryotes, squalene undergoes oxidation catalyzed by squalene monooxygenase to form (S)-2,3-epoxysqualene nih.govsmpdb.caoup.com. This epoxidized form is a key intermediate that initiates the cyclization process oup.comchemistryviews.org. The cyclization is a highly regiospecific and stereospecific reaction that establishes the fundamental carbon skeleton of the triterpenoid (B12794562) oup.com.

Oxidosqualene Cyclases (OSC) and β-Amyrin Synthases (BAS)

The crucial step of cyclizing (S)-2,3-epoxysqualene is catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs) researchgate.netoup.comfrontiersin.orgnih.govmdpi.comresearchgate.netnih.gov. These enzymes are responsible for generating the wide array of triterpene scaffolds observed in nature researchgate.netnih.gov. The cyclization process involves the protonation of the epoxide ring, followed by a cascade of carbocationic intermediates and rearrangements, ultimately leading to the formation of cyclic structures oup.commdpi.com.

For oleanane-type triterpenes like this compound, a key enzyme in this family is beta-amyrin (B1666858) synthase (BAS) researchgate.netfrontiersin.orgnih.govmdpi.com. BAS catalyzes the cyclization of (S)-2,3-epoxysqualene to produce beta-amyrin, a pentacyclic triterpene with an oleanane (B1240867) skeleton researchgate.netfrontiersin.orgnih.govmdpi.com. Beta-amyrin serves as a direct precursor for the synthesis of various oleanane-type triterpenoids, including this compound, through subsequent modification steps frontiersin.orgnih.govmdpi.com.

Post-Cyclization Modifications

Following the initial cyclization of (S)-2,3-epoxysqualene by OSCs to form the basic triterpene scaffold (such as beta-amyrin), further enzymatic modifications are required to produce the diverse array of triterpenoid structures found in nature. These modifications include oxidation, hydroxylation, and glycosylation bibliotekanauki.plfrontiersin.orgnih.govresearchgate.netnih.gov.

Hydroxylation Patterns and Regioselectivity

Hydroxylation is a common and critical modification in triterpene biosynthesis, introducing hydroxyl groups at specific positions on the carbon skeleton bibliotekanauki.plnih.gov. This compound is characterized by hydroxyl groups at the C-3, C-16, and C-28 positions nih.govbibliotekanauki.pl. The regioselectivity and stereochemistry of these hydroxylation reactions are highly specific, determined by the particular enzymes involved bibliotekanauki.pl. The presence and position of hydroxyl groups significantly contribute to the structural diversity and biological activities of triterpenoids bibliotekanauki.plnih.gov.

Role of Cytochrome P450 Enzymes

Cytochrome P450 monooxygenases (P450s) play a central role in catalyzing the oxidative modifications of triterpene scaffolds after cyclization bibliotekanauki.plfrontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net. These enzymes are responsible for introducing hydroxyl groups, as well as catalyzing other reactions like oxidation and desaturation frontiersin.orgnih.gov. In the biosynthesis of pentacyclic triterpenes, P450 enzymes, particularly members of the CYP716 family, are frequently involved in modifying the basic amyrin or lupeol (B1675499) skeletons frontiersin.orgnih.govnih.gov. The specific P450 enzymes involved in the hydroxylation at C-16 and C-28 of the beta-amyrin or a related intermediate in the pathway leading to this compound would determine the precise hydroxylation pattern observed in this compound.

Metabolic Fate and Biotransformation Studies

This compound is found in various plant species, including Mammillaria longimamma, Calendula officinalis, and Chrysanthemum morifolium nih.govbibliotekanauki.placs.org. It has also been reported in Gymnema sylvestre and Abrus canescens nih.govmdpi.comresearchgate.net.

Studies on the metabolic fate and biotransformation of this compound are limited in the provided search results. However, triterpenoids can undergo various metabolic transformations in biological systems, including mammals, often involving modifications such as glycosylation or further oxidation researchgate.net. For instance, a related compound, this compound-3-O-β-D-glucuronopyranoside, has been studied for its biotransformation by human intestinal microflora researchgate.net. Predicted data for this compound suggest a biotransformation half-life in the environment thegoodscentscompany.com. This compound is also listed in databases related to lipid metabolism, indicating its potential involvement in or interaction with these pathways foodb.cahmdb.ca. Further detailed biotransformation studies are necessary to fully understand the metabolic fate of this compound in different organisms.

In Vitro Metabolic Studies (e.g., using liver microsomes)

In vitro metabolism studies are crucial for understanding how a compound is processed by enzymatic systems, particularly those in the liver. Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs), are commonly used in such studies. pharmaron.comevotec.commdpi.com These assays help determine the rate and routes of metabolism, providing insights into a compound's intrinsic clearance. pharmaron.comevotec.com While general methods for assessing in vitro metabolic stability using liver microsomes are well-established pharmaron.comevotec.commdpi.comadmescope.com, specific detailed studies focusing solely on the in vitro metabolism of this compound using liver microsomes are not extensively detailed in the provided search results. One mention links this compound to in vitro metabolism assays involving liver microsomes in the context of cactus-microorganism-Drosophila interactions, alongside other terpenes like gummosogenin. oup.com This suggests that methods involving liver microsomes have been applied in studies involving this compound, likely to investigate its metabolic fate.

Identification of Metabolites

The identification of metabolites is a critical step in understanding a compound's metabolic fate. This typically involves incubating the compound with metabolic systems (like liver microsomes or S9 fractions) and analyzing the resulting products using techniques such as LC-MS/MS. pharmaron.commdpi.com While the search results indicate that this compound can exist in glycosylated forms, such as 3,28-bis-O-glycosides jst.go.jpresearchgate.net and 3-O-beta-D-glucuronopyranoside phcogrev.comresearchgate.netmattioli1885journals.comresearchgate.net, and can be found as esters with fatty acids acs.org, specific detailed studies on the comprehensive identification of this compound metabolites formed through enzymatic metabolism in mammals (e.g., in liver microsomes) are not prominently featured with experimental data in the provided snippets. The identification of metabolites is often performed using advanced analytical techniques to characterize the structural changes the parent compound undergoes. mdpi.comresearchgate.net

Involvement in Lipid and Fatty Acid Metabolism

Research, particularly on Gymnema sylvestre extracts which contain this compound, suggests an involvement in lipid and fatty acid metabolism. Studies have indicated that Gymnema sylvestre extract can influence lipid metabolism, including suppressing the accumulation of liver lipids and decreasing plasma triglyceride levels in rats fed a high-fat diet. phcogrev.comresearchgate.net this compound itself is listed in databases like FooDB with annotations related to lipid transport, lipid metabolism, and fatty acid metabolism. foodb.ca Some studies on plant extracts containing this compound have shown effects on lipid profiles, such as reductions in total cholesterol, triglycerides, LDL, and VLDL, along with an increase in HDL. mattioli1885journals.comacs.org While these findings suggest a link between this compound (as a component of these extracts) and lipid/fatty acid metabolism, detailed mechanisms directly attributed to this compound are often part of the broader effects of the complex plant extracts. phcogrev.commattioli1885journals.comresearchgate.netmdpi.comphcogrev.com Fatty acids are crucial for energy production, and their metabolism involves specific enzymes; disorders in this process can lead to metabolic issues. faodinfocus.comnih.gov

Influence on Glucose and Amino Acid Metabolism

This compound's influence on glucose and amino acid metabolism is primarily explored in the context of its presence in plants traditionally used for managing diabetes, such as Gymnema sylvestre. Gymnema sylvestre has been reported to affect carbohydrate metabolism by potentially improving glucose uptake, influencing insulin (B600854) secretion, and modulating enzymes involved in glucose utilization. mattioli1885journals.commdpi.comresearchgate.netnih.govnjccm.org While this compound is identified as one of the bioactive compounds in Gymnema sylvestre extracts studied for anti-diabetic potential researchgate.netnjccm.orgresearchgate.net, its specific, isolated effects on glucose uptake or the activity of enzymes like alpha-glucosidase have also been investigated through methods like molecular docking. One study noted the presence of amino acid residues in the this compound-alpha-glucosidase docked complex, suggesting potential interaction, although the binding site might be allosteric rather than catalytic. researchgate.netresearchgate.netmdpi.com Amino acids themselves play vital roles in metabolism, serving as building blocks for proteins, precursors for neurotransmitters, and contributing to energy production pathways. uomustansiriyah.edu.iqnih.govmdpi.com The metabolism of amino acids is interconnected with glucose and lipid metabolism. nih.gov

Metabolic Reprogramming in Disease States

Metabolic reprogramming, the alteration of metabolic pathways in disease states, is a recognized feature in conditions like cancer and diabetes. engineering.org.cnfrontiersin.orgmdpi.comelifesciences.org In the context of this compound, its potential role in metabolic reprogramming is primarily discussed in relation to the anti-diabetic effects of Gymnema sylvestre. Studies investigating the anti-diabetic potential of Gymnema sylvestre and its bioactive compounds, including this compound, have utilized approaches like network pharmacology to identify potential targets involved in diabetes management, such as those related to insulin regulation and glucose metabolism. njccm.orgresearchgate.net While these studies suggest that components within Gymnema sylvestre may influence metabolic pathways altered in diabetes, the direct role of isolated this compound in inducing or reversing specific metabolic reprogramming events in disease states requires further detailed investigation. Metabolic reprogramming can involve shifts in glucose, amino acid, and lipid metabolism to support disease progression or, conversely, to mediate therapeutic effects. mdpi.comfrontiersin.orgmdpi.comelifesciences.orgfrontiersin.org

Synthesis and Chemical Modification of Longispinogenin

Total Synthesis Approaches

The total synthesis of complex natural products like longispinogenin represents a significant challenge in organic chemistry. uzh.ch These endeavors are not only crucial for providing access to the natural product from simple, commercially available starting materials but also for enabling the synthesis of analogs that are not accessible through semisynthesis. While specific total synthesis routes for this compound are not extensively detailed in the provided search results, the general principles of terpene synthesis involve intricate strategies to construct the polycyclic framework and install the requisite stereocenters. uzh.chprinceton.edu

Key strategies often employed in the total synthesis of such molecules include:

Cycloaddition Reactions: To build the complex ring systems.

Radical-based Assembly: For the formation of key carbon-carbon bonds. nih.gov

Strategic Functional Group Interconversions: To introduce hydroxyl groups and other functionalities at specific positions.

These synthetic campaigns are often lengthy and require meticulous planning and execution to achieve the desired molecular architecture with the correct stereochemistry. princeton.edu

Semisynthetic Routes

Semisynthesis, which starts from a readily available natural product precursor, is often a more practical approach for producing analogs of complex molecules like this compound.

The primary sources for the semisynthesis of this compound and its derivatives are natural products isolated from various plant species. This compound itself is found in plants such as those from the Mammillaria and Calendula genera. nih.gov A closely related and important precursor is 23-Hydroxythis compound, which is extracted from Lysimachia heterogenea Klatt. glpbio.com This natural abundance provides a convenient starting point for further chemical modifications.

Several key chemical transformations are employed to modify this compound and its precursors to generate a library of derivatives. These reactions target the various functional groups present in the molecule, particularly the hydroxyl groups.

Hydroxylation: The introduction of additional hydroxyl groups can significantly impact the biological activity of the molecule. For example, 23-Hydroxythis compound is a naturally occurring hydroxylated form of this compound. glpbio.com

Glycosylation: The attachment of sugar moieties to the triterpenoid (B12794562) scaffold is a common strategy to enhance solubility and modulate bioactivity. usu.edu This can be achieved through chemical or enzymatic methods. Enzymatic synthesis using glycosyltransferases or glycosynthases offers a high degree of selectivity for the formation of specific glycosidic linkages. nih.govresearchgate.netrsc.org

Reduction: Selective reduction of carbonyl groups or other functionalities can be used to create new analogs.

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound is a key strategy for investigating its biological potential and for developing new therapeutic agents. nih.govresearchgate.net

The primary goal of structural modification is to improve the pharmacological properties of a natural product. mdpi.commdpi.com This can involve enhancing its potency, selectivity, and pharmacokinetic profile. researchgate.netnih.gov For this compound, modifications often focus on the hydroxyl groups, as these can be readily derivatized to form esters, ethers, and glycosides. The introduction of different functional groups can alter the molecule's interaction with biological targets.

A variety of this compound derivatives have been synthesized and studied.

This compound Triformate: This derivative involves the esterification of the three hydroxyl groups of this compound with formic acid.

23-Hydroxythis compound: As mentioned, this is a naturally occurring, more polar analog of this compound. glpbio.com

Glycosides: A wide range of glycosides can be prepared by attaching different sugar units to the this compound core. These modifications can significantly alter the compound's properties and biological effects. mdpi.com

Acylated forms: Esterification of the hydroxyl groups with various acids leads to acylated derivatives. These modifications can increase the lipophilicity of the molecule, potentially affecting its absorption and distribution in biological systems.

The synthesis and study of these derivatives are crucial for unlocking the full therapeutic potential of this compound and for the development of new and improved drugs.

Biological Activities and Molecular Mechanisms of Action

General Biological Activities of Longispinogenin and its Derivatives

This compound has demonstrated notable anti-cancer and antiproliferative properties in preclinical studies. Its cytotoxic effects have been observed against various cancer cell lines, suggesting a potential role in inhibiting tumor cell growth. The activity of this compound is often evaluated by its ability to reduce cell viability and prevent cell proliferation.

While specific IC50 values for this compound are not extensively detailed in the available research, studies on structurally similar steroidal sapogenins, such as Yamogenin, provide insight into its potential potency. Yamogenin has shown significant cytotoxic activity against human ovarian cancer (SKOV-3) and human cervical cancer (HeLa) cell lines.

Table 1: Cytotoxic Activity of Yamogenin (a compound structurally similar to this compound) against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Yamogenin | HeLa (Cervical Cancer) | 16.5 ± 0.59 |

| Yamogenin | SKOV-3 (Ovarian Cancer) | 16.7 ± 0.08 |

Data derived from studies on the structurally related compound Yamogenin.

A primary mechanism through which many natural compounds exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating damaged or cancerous cells and is often dysregulated in tumors. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Research into compounds structurally related to this compound, such as Yamogenin, indicates that they can trigger apoptosis through both intrinsic and extrinsic pathways. In human ovarian cancer cells (SKOV-3), Yamogenin has been shown to induce apoptosis by activating initiator caspases-8 and -9, as well as the executioner caspases-3/7. This activation is accompanied by a significant decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. Furthermore, the cell death process is mediated by the Tumor Necrosis Factor (TNF) receptor superfamily, highlighting the involvement of the extrinsic pathway.

Beyond inducing cell death, antiproliferative agents can also act by halting the cell division cycle. The cell cycle is a tightly regulated process that, when disrupted, can lead to uncontrolled cell growth, a hallmark of cancer. Natural compounds can interfere with this cycle at various checkpoints (e.g., G1, S, G2/M), often by modulating the activity of key regulatory proteins like cyclin-dependent kinases (CDKs) and their associated cyclins.

Studies on Yamogenin have demonstrated its ability to strongly inhibit the cell cycle. In ovarian cancer cells, treatment with Yamogenin led to a significant arrest in the sub-G1 phase of the cell cycle, an event often indicative of cells undergoing apoptosis. This suggests that the antiproliferative effects of this compound and related compounds may be linked to their ability to disrupt normal cell cycle progression, thereby preventing cancer cells from dividing.

Chronic inflammation is a key contributing factor to the development and progression of many diseases, including cancer. Triterpenoids, the class of compounds to which this compound belongs, are widely recognized for their anti-inflammatory properties. The anti-inflammatory effects of these compounds are often mediated by their ability to suppress the production of pro-inflammatory mediators. One such key mediator is nitric oxide (NO); while essential for many physiological processes, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages contributes to inflammation. Many natural compounds exert anti-inflammatory effects by inhibiting NO production in activated macrophages.

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are crucial signaling molecules that drive the inflammatory response. nih.gov TNF-α is a central regulator of inflammation, while IL-6 is involved in a wide range of inflammatory and immune responses. nih.gov The excessive production of these cytokines is implicated in various inflammatory conditions. The therapeutic potential of anti-inflammatory agents is often assessed by their capacity to reduce the secretion of TNF-α and IL-6 from immune cells like macrophages when stimulated by inflammatory agents such as lipopolysaccharide (LPS).

Natural compounds, including various diterpenoids and other triterpenoids, have been shown to significantly inhibit the expression and transcription of TNF-α and IL-6. acgpubs.org This modulation of cytokine production is a key mechanism underlying their anti-inflammatory activity.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (like TNF-α or LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. researchgate.net This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. nih.gov

Antioxidant Activity

This compound has been identified as possessing notable antioxidant properties. nih.gov This activity is crucial in combating oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity of natural compounds like this compound is often attributed to their ability to neutralize reactive oxygen species (ROS) and enhance the body's endogenous defense systems.

A fundamental characteristic of an antioxidant is its ability to scavenge free radicals. nih.gov The antioxidant activity reported for this compound is associated with its capacity for free radical scavenging. nih.gov This mechanism involves the donation of an electron or hydrogen atom to unstable free radicals, thereby neutralizing them and preventing them from causing damage to cellular components such as lipids, proteins, and DNA. nih.gov The chemical structure of triterpenoids like this compound is conducive to this activity, allowing them to effectively trap and quench harmful radicals. nih.gov

Beyond direct radical scavenging, this compound has been shown to exert its antioxidant effects by modulating the body's own defense systems. nih.gov Specifically, research indicates that this compound enhances the activity of key endogenous antioxidant enzymes. nih.gov These enzymes are critical for cellular protection against oxidative damage. nih.gov The primary enzymes influenced by this compound include:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

Glutathione Peroxidase (GSH-px): This enzyme is crucial for reducing hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, thereby preventing oxidative damage. nih.gov

By augmenting the activity of these enzymes, this compound helps to strengthen the cellular antioxidant shield and mitigate the damaging effects of oxidative stress. nih.gov

| Enzyme | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Enhanced Activity | Contributes to the detoxification of superoxide radicals, reducing cellular oxidative stress. | nih.gov |

| Glutathione Peroxidase (GSH-px) | Enhanced Activity | Aids in the reduction of hydrogen peroxide and lipid peroxides, protecting cell membranes and other cellular components from oxidative damage. | nih.gov |

Antidiabetic Activity

Triterpenoids isolated from the Cactaceae family, which includes sources of this compound, have been reported to possess antidiabetic properties. nih.gov While direct clinical trials on this compound are limited, its presence in plant extracts from genera like Corchorus—which are used in traditional medicine and have demonstrated hypoglycemic effects in preclinical studies—suggests its potential contribution to glucose regulation. nih.govresearchgate.net The mechanisms underlying these effects are thought to be multifaceted, involving improvements in insulin (B600854) action and glucose metabolism.

A key factor in the development of type 2 diabetes is insulin resistance, a condition where cells fail to respond effectively to insulin. nih.gov Many natural phytochemicals, including triterpenoids, are known to exert their antidiabetic effects by improving insulin sensitivity. nih.gov Plant extracts containing compounds like this compound have been shown to lower blood glucose levels in animal models of diabetes. nih.govresearchgate.net This suggests a potential mechanism involving the enhancement of insulin signaling pathways, which would lead to more efficient glucose uptake and utilization by peripheral tissues such as muscle and adipose tissue. nih.gov

The regulation of glucose transport into cells is a critical process for maintaining blood glucose homeostasis. nih.govrose-hulman.edu In insulin-sensitive tissues, this process is primarily mediated by the glucose transporter type 4 (GLUT4). Bioactive compounds with antidiabetic properties often work by promoting the translocation of GLUT4 from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake from the bloodstream. mdpi.com Although direct evidence specifically linking this compound to GLUT4 translocation is still emerging, this remains a plausible mechanism of action given the observed hypoglycemic effects of plant extracts containing this triterpenoid (B12794562).

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy metabolism and a prominent target for antidiabetic therapies. nih.govnih.gov Activation of AMPK can stimulate glucose uptake and fatty acid oxidation, while inhibiting glucose production in the liver, collectively leading to lower blood glucose levels. nih.gov Other natural triterpenoids have been found to exert their metabolic benefits through the activation of the AMPK pathway. plos.org This presents a potential, though not yet definitively confirmed, molecular mechanism through which this compound may contribute to its antidiabetic effects.

| Mechanism | Description | Supporting Evidence Context |

|---|---|---|

| Improvement of Insulin Sensitivity | Enhances the response of cells to insulin, leading to better glucose utilization. | A common mechanism for triterpenoids and observed in plant extracts containing this compound. nih.govresearchgate.netnih.gov |

| Glucose Uptake Regulation | May promote the uptake of glucose into muscle and fat cells, potentially by influencing GLUT4 transporters. | A key pathway for glucose control and a known target for many antidiabetic phytochemicals. rose-hulman.edumdpi.com |

| AMPK Pathway Activation | May activate the AMPK signaling pathway, a master regulator of cellular energy balance. | A known mechanism for other natural triterpenoids with antidiabetic properties. nih.govplos.org |

Antimicrobial Activity

There is currently no scientific evidence available from the conducted searches to support any antiviral activity of this compound against the Human Immunodeficiency Virus (HIV) or its ability to inhibit the early antigen of the Epstein-Barr Virus (EBV).

No specific studies demonstrating or investigating the antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial species were identified in the performed literature search.

While the aforementioned study on Myrtillocactus geometrizans suggests potential antimicrobial, and by extension, antibacterial properties, specific data on the antibacterial spectrum of this compound, including its efficacy against various Gram-positive and Gram-negative bacteria, remains uncharacterized in the available literature.

Similar to its other antimicrobial properties, there is a lack of specific research detailing the antifungal activity of this compound. No studies were found that investigated its efficacy against specific fungal strains or elucidated its mechanism of antifungal action.

Antinociceptive Activity

The potential for this compound to exert antinociceptive (pain-relieving) effects has not been reported in the scientific literature based on the conducted searches.

Antisweet Activity

Research into the antisweet properties of various natural compounds has identified glycosides of this compound. One study isolated the potassium salt of this compound 3-O-beta-D-glucopyranosyl(1-->3)-beta-D-glucuronopyranoside from the leaves of Gymnema sylvestre. However, the study did not attribute antisweet activity to this specific compound. Another study on sitakisosides from Stephanotis lutchuensis var. japonica identified this compound as the aglycone of sitakisoside XX. This particular glycoside, along with others possessing this compound as the aglycone, did not exhibit antisweet activity.

Hepatoprotective Effects

This compound has demonstrated notable hepatoprotective properties in preclinical research. Studies have shown its efficacy in protecting liver cells from chemically induced damage. Specifically, this compound was found to inhibit liver oxidative stress within the iron/ascorbate system. Furthermore, it has exhibited protective effects against cell death induced by D-Galactosamine (D-GalN) and Tumor Necrosis Factor-alpha (TNF-α), a well-established model for drug-induced liver injury.

Molecular Mechanisms of Action

The biological activities of this compound are underpinned by several molecular mechanisms, although research into its specific interactions is still developing. The primary documented pathway involves the modulation of cellular signaling related to apoptosis.

Cellular Signaling Pathways

The pro-apoptotic activity of this compound is significantly linked to its influence on the Bcl-2 protein family, which are key regulators of the intrinsic mitochondrial apoptosis pathway. Research indicates that this compound modulates the Bcl-2/Bax signaling pathway. By altering the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, this compound facilitates the induction of programmed cell death. This regulation is a critical mechanism for its potential cytotoxic effects against certain cell types.

| Biological Activity | Molecular Mechanism | Effect | Model System |

|---|---|---|---|

| Hepatoprotective | Inhibition of Oxidative Stress | Protection against liver cell damage | Iron/ascorbate system |

| Hepatoprotective | Inhibition of Cell Death | Protection against D-GalN/TNF-α induced cytotoxicity | In vitro cell model |

| Apoptosis Induction | Bcl-2/Bax Signaling Regulation | Induction of programmed cell death | Not specified |

Protein-Ligand Interactions

Detailed studies specifically characterizing the direct protein-ligand interactions of this compound are not extensively documented in current scientific literature. While its effect on the Bcl-2/Bax pathway suggests interaction with these or related proteins, the specific binding sites and affinities have not been fully elucidated.

Enzyme Modulation

Information regarding the direct modulatory effects of this compound on specific enzymes is limited. Further research is required to identify if this compound acts as an inhibitor or activator for particular enzymatic pathways.

Gene Expression Regulation

The extent to which this compound regulates cellular function at the level of gene expression has not been thoroughly investigated. Studies detailing its impact on the transcription of specific genes are not widely available.

Receptor Interactions

Specific interactions between this compound and cellular receptors have not been identified in the available research. The direct binding to or modulation of specific cell surface or nuclear receptors remains an area for future investigation.

Target Identification and Validation of this compound

The identification and validation of molecular targets are crucial for understanding the therapeutic potential of bioactive compounds like this compound. Modern computational approaches have become instrumental in predicting and elucidating the interactions between small molecules and their biological targets, thereby accelerating the drug discovery process.

Computational Approaches

A variety of computational methods have been employed to predict the biological targets of this compound and to understand its mechanism of action at a molecular level. These in silico techniques, including molecular docking, molecular dynamics simulations, and network pharmacology, offer valuable insights into the compound's potential therapeutic applications.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. Molecular docking studies have been used to investigate the interaction of this compound with specific protein targets. For instance, in a study exploring α-glucosidase inhibitors from Phaleria macrocarpa, this compound was identified as a potential inhibitor. nih.gov The docking analysis revealed that the hydroxyl moiety of this compound forms a hydrogen bond with the amino acid residue GLN353 and a carbon-hydrogen bond with GLU411 of the α-glucosidase enzyme. nih.gov Additionally, alkyl and pi-alkyl interactions were observed with VAL216, PHE303, and TYR158 residues, respectively. nih.gov

Another study investigating the anti-diabetic potential of bioactive compounds from Gymnema Sylvestre also included this compound in its analysis. researcher.life While the detailed docking results for this compound were not the primary focus, the study employed molecular docking to assess the binding affinities of the plant's constituents with the top identified target, AKT1. researcher.life

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of protein-ligand complexes over time. While direct, detailed MD simulation studies focusing solely on this compound are not extensively documented in the reviewed literature, its potential for such analysis is recognized. For example, a study on the anti-diabetic compounds of Gymnema Sylvestre utilized MD simulations to understand the behavior of the top-ranked compound, Gymnemic acid I, within the protein complex. researcher.life A similar approach could be applied to this compound to validate docking predictions and assess the stability of its interaction with predicted targets. One study did mention comprehensive molecular dynamics simulations that confirmed the stable binding characteristics of this compound to a viral protein, with the complex stabilizing at approximately 2.0 Å over a 100-nanosecond simulation. pdn.ac.lk

SwissTargetPrediction and DisGeNET: SwissTargetPrediction is a web server used to predict the protein targets of small molecules based on their 2D and 3D similarity to known ligands. researcher.lifenih.gov This tool was utilized in the study of Gymnema Sylvestre to identify potential targets for its constituents, including this compound. researcher.lifenih.gov DisGeNET, a database of gene-disease associations, was also used in the same study to retrieve targets related to diabetes. researcher.lifenih.gov The overlap between the predicted targets from SwissTargetPrediction and the disease-associated targets from DisGeNET helped to identify common potential targets for the management of diabetes. researcher.lifenih.gov

The following table summarizes the computational approaches used in the study of this compound:

| Computational Approach | Application to this compound | Key Findings/Observations |

| Molecular Docking | Prediction of binding mode with α-glucosidase and AKT1. nih.govresearcher.life | Identified key amino acid interactions (GLN353, GLU411, VAL216, PHE303, TYR158) in the active site of α-glucosidase. nih.gov |

| Molecular Dynamics | Assessment of binding stability with a viral protein. pdn.ac.lk | Confirmed stable binding characteristics of the this compound-protein complex. pdn.ac.lk |

| Network Pharmacology | Identification of potential targets in the context of sepsis and diabetes. researcher.lifenih.gov | Associated this compound with targets like PGR, ADA, and TFAP2C in sepsis. nih.gov |

| SwissTargetPrediction | Prediction of protein targets for this compound as a constituent of Gymnema Sylvestre. researcher.lifenih.gov | Contributed to the identification of a pool of potential targets for the plant's bioactive compounds. researcher.lifenih.gov |

| DisGeNET | Retrieval of diabetes-related targets to find common targets with those predicted for this compound. researcher.lifenih.gov | Aided in narrowing down the potential therapeutic targets of Gymnema Sylvestre for diabetes. researcher.lifenih.gov |

Protein-Protein Interaction Network Analysis

Protein-protein interaction (PPI) networks are mathematical representations of the physical contacts between proteins in a cell. Analyzing these networks can help to identify key proteins and pathways that are modulated by a bioactive compound.

STRING Database: The STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database is a widely used resource for constructing PPI networks. researcher.lifenih.govnih.gov In network pharmacology studies involving this compound, the STRING database has been used to build PPI networks of the predicted target proteins. researcher.lifenih.govnih.gov For instance, in the investigation of Gymnema Sylvestre's anti-diabetic potential, a PPI network of 397 common potential targets was constructed using STRING. researcher.lifenih.gov This network helped to identify highly interconnected proteins (hubs) that are likely to be critical for the plant's therapeutic effects. researcher.lifenih.gov Similarly, a study on Radix Bupleuri utilized the STRING database for PPI analysis of the targets associated with its active compounds, including this compound. nih.gov

Cytoscape: Cytoscape is an open-source software platform for visualizing complex networks and integrating them with attribute data. nih.govmdpi.commdpi.com In the context of this compound research, Cytoscape has been used to visualize and analyze the PPI networks constructed from the STRING database. researcher.lifenih.govnih.gov For example, the "compound-target-pathway" network in the study of α-glucosidase inhibitors from Phaleria macrocarpa was generated using Cytoscape. nih.gov This visualization allowed for the clear representation of the relationships between the identified compounds (including this compound), their gene targets, and the associated biological pathways. nih.gov In the network pharmacology study of Gymnema Sylvestre, Cytoscape was used for the topological analysis of the PPI network to identify key targets such as AKT1, SRC, TNF, PPARG, and IL1B. researcher.lifenih.gov

The table below outlines the use of PPI network analysis tools in research involving this compound:

| Tool | Application in this compound Research | Purpose |

| STRING Database | Construction of PPI networks for predicted targets of this compound and other co-occurring compounds. researcher.lifenih.govnih.gov | To identify functional interactions and relationships between the protein targets. researcher.lifenih.govnih.gov |

| Cytoscape | Visualization and topological analysis of the constructed PPI networks. researcher.lifenih.govnih.govmdpi.commdpi.com | To identify key hub proteins and to create visual representations of compound-target-pathway interactions. nih.govresearcher.lifenih.gov |

Gene Ontology Analysis

Gene Ontology (GO) analysis is a bioinformatics approach used to annotate genes and their products with terms from the Gene Ontology database, which describes their associated biological processes, cellular components, and molecular functions. This analysis helps to understand the biological significance of a set of genes, such as the predicted targets of a compound.

In studies involving this compound, GO analysis has been performed on the identified target genes to elucidate the biological processes they are involved in. For example, in the study of α-glucosidase inhibitors from Phaleria macrocarpa, GO analysis was conducted using the David database to further confirm the molecular function, cellular component, and biological processes of the genes involved in the α-glucosidase protein interaction network. nih.gov Another study on the anti-diabetic potential of Gymnema Sylvestre, which contains this compound, used the FunRich tool for Gene Ontology analysis. researcher.liferesearchgate.net This analysis revealed that the screened targets play crucial roles in integrin family cell surface interactions and glypican pathways, which are relevant to diabetes management. researcher.liferesearchgate.net

The following table summarizes the findings from a representative Gene Ontology analysis of targets associated with bioactive compounds including this compound for diabetes management researcher.liferesearchgate.net:

| GO Category | Enriched Term | Significance |

| Biological Pathway | Retinoic acid receptors-mediated signaling pathway | Influences cell differentiation and proliferation. |

| MAPK signaling pathway | Impacts stress and inflammation-related cellular responses. | |

| Biological Process | Signal transduction | A predominant biological process associated with the target genes. |

| Cellular Component | Plasma membrane | A significant number of target proteins are located in the plasma membrane. |

| Molecular Function | Receptor activity | A key molecular function of the identified target proteins. |

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores

Pharmacophores represent the ensemble of steric and electronic features of a molecule necessary for optimal interactions with a specific biological target dovepress.comunina.it. For oleanane-type triterpenoids like Longispinogenin, the core pentacyclic olean-12-ene (B1638996) skeleton serves as a fundamental scaffold bibliotekanauki.plresearchgate.net. Key structural features consistently present in this compound include the Δ-12,13 double bond and hydroxyl groups at positions C-3, C-16, and C-28 bibliotekanauki.plresearchgate.net. These positions are common sites of hydroxylation in oleanene skeletons and are considered important points of variation that can influence biological activity bibliotekanauki.plresearchgate.net. The 3-β hydroxyl group is a characteristic feature of many natural oleanene derivatives bibliotekanauki.plresearchgate.net. While specific pharmacophore models for this compound's interaction with its targets are not detailed in the provided information, the presence and position of these functional groups on the rigid triterpene skeleton are likely contributors to its biological profile.

Influence of Functional Groups on Biological Activity

The nature and position of functional groups, particularly hydroxyls, significantly impact the biological activities of triterpenoids bibliotekanauki.plsinica.edu.tw. This compound possesses hydroxyl groups at the C-3β, C-16β, and C-28 positions bibliotekanauki.plresearchgate.net. Modifications to these hydroxyl groups, such as acylation or glycosylation, are known to alter the activity of triterpenoids bibliotekanauki.plresearchgate.netsinica.edu.tw. For instance, studies on related oleanane (B1240867) and ursane (B1242777) type triterpenoids have shown that glycosylation at C-3 or C-28 can lead to cytotoxic activity sinica.edu.tw. Cinnamoylated compounds derived from triterpenoids have also demonstrated activity, indicating the influence of acyl groups sinica.edu.tw. The oxidation level of the triterpene skeleton is another factor that contributes to the differences in biological activities observed among derivatives bibliotekanauki.plresearchgate.net. While specific data on how modifications to each hydroxyl group in this compound affect its EBV-EA inhibitory activity are not provided, the general principles observed in related triterpenoids suggest that these functional groups play a crucial role in mediating interactions with biological targets.

Stereochemical Considerations in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, as biological systems are inherently chiral nih.gov. For triterpenoids, the stereochemistry of hydroxyl groups at various positions is important and is determined by the specificity of enzymatic hydroxylation bibliotekanauki.pl. This compound specifically features a 3β, 16β, and 28-triol configuration bibliotekanauki.plresearchgate.net. The β-configuration of the hydroxyl group at C-3 is typical for many oleanene derivatives bibliotekanauki.plresearchgate.net. Differences in the stereochemistry of secondary hydroxyl groups at positions like C-2, C-3, C-6, C-11, C-15, C-16, C-21, and C-22 (which can have either α or β configuration) can lead to variations in biological activities bibliotekanauki.pl. Although direct comparative studies on the bioactivity of this compound stereoisomers are not detailed in the search results, the emphasis on the defined β-configurations in its structure highlights the likely importance of this specific spatial arrangement for its observed activity.

Comparative Analysis with Structural Analogues and Related Triterpenoids

This compound is a pentacyclic triterpene that has been the subject of various preclinical investigations to evaluate its biological activities. These studies employ a range of in vitro and in vivo methodologies to understand its potential effects and pharmacological profile.

Preclinical Research Methodologies for Longispinogenin Evaluation

In Vitro Biological Evaluation

In vitro studies are fundamental in the initial assessment of a compound's biological activity, providing insights into potential mechanisms of action and effects on various biological targets and processes. For Longispinogenin, several in vitro evaluation methods have been applied.

Cell-Based Assays

Cell-based assays are widely used to assess the effects of compounds on cellular functions, including viability, proliferation, and specific cellular responses. These assays can be performed on various cell types, such as cancer cell lines and lymphocyte cells. While general methodologies for cell-based assays on cancer cell lines and lymphocyte cells are well-established oncolines.comnih.govakadeum.com, specific detailed findings for this compound across a broad panel of cancer cell lines or detailed studies on lymphocyte function are not extensively detailed in the provided information. However, this compound has been evaluated for its inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by a tumor promoter, using a cell-based assay bibliotekanauki.pl. This indicates an assessment of its potential in modulating cellular pathways related to viral activation and tumor promotion.

Enzymatic Assays

Enzymatic assays are designed to measure the effect of a compound on the activity of specific enzymes. These assays are crucial for identifying potential enzyme inhibitors or activators. This compound has been evaluated for its α-glucosidase inhibitory activity using enzymatic assays nih.gov. α-Glucosidase is an enzyme involved in carbohydrate metabolism, making its inhibitors potential therapeutic agents for conditions like type II diabetes mellitus nih.gov.

Table 1: Alpha-Glucosidase Inhibitory Activity

| Compound | IC₅₀ (µM) |

| This compound 3-O-β-d-glucuronopyranoside | 154.3 |

| Acarbose (B1664774) (Positive Control) | 190.5 |

Note: Data for this compound itself is not explicitly provided in this context, but its saponin (B1150181) form shows activity. nih.gov

The evaluation of this compound 3-O-β-d-glucuronopyranoside, a saponin containing this compound as the aglycone, showed significant inhibitory activity against α-glucosidase with an IC₅₀ value of 154.3 µM. This activity was stronger than that of the positive control, acarbose (IC₅₀ = 190.5 µM) nih.gov.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for specific biological receptors. These assays can help identify potential ligands and understand the molecular interactions of a compound. Methodologies typically involve using radiolabeled ligands and a receptor source, with techniques like filtration or scintillation proximity assays being common nih.govmerckmillipore.com. While general receptor binding assay methods are well-established, this compound has been specifically evaluated for potential bitterness-masking activity against the human bitterness receptor hTAS2R31 figshare.comacs.org.

Cellular Permeability Studies

Cellular permeability studies assess the ability of a compound to cross cell membranes, which is a critical factor for oral absorption and cellular uptake. The Caco-2 cell line, derived from human colon carcinoma, is a widely used in vitro model for assessing intestinal permeability researchgate.netmdpi.comnih.gov. These studies typically involve measuring the passage of a compound across a monolayer of cells mdpi.comnih.gov. Specific data on the cellular permeability of this compound using such models is not detailed in the provided information.

In Vitro Hepatic Clearance Models

In vitro hepatic clearance models are used to predict how a compound will be metabolized and cleared by the liver. Common models include liver microsomes, S9 fractions, and hepatocyte suspensions evotec.comnih.govescholarship.orgbioivt.com. Liver microsomes contain Phase I enzymes, while S9 fractions contain both microsomal and cytosolic enzymes, offering a wider range of metabolic pathways, including Phase II metabolism evotec.comnih.govbioivt.com. Hepatocyte suspensions, as intact cells, contain the full complement of hepatic enzymes and cofactors, making them a valuable model for predicting in vivo hepatic clearance bioivt.comevotec.comnih.govthermofisher.com. While these methodologies are routinely used in preclinical development, specific data regarding the in vitro hepatic clearance of this compound using these models is not presented in the provided search results.

Preclinical In Vivo Studies in Animal Models

Preclinical in vivo studies in animal models are essential for evaluating the biological activity, efficacy, and potential toxicity of a compound in a complex living system before human trials nih.govnih.gov. These studies can provide information on pharmacokinetics, pharmacodynamics, and therapeutic effects in relevant disease models cn-bio.combiocytogen.commdpi.com. This compound has been evaluated in preclinical in vivo studies. Notably, it has been tested for anti-inflammatory activity in 12-O-tetra-decanoylphorbol-13-acetate (TPA)-induced inflammation in mice mdpi.com.

Table 2: Anti-inflammatory Activity in TPA-induced Inflammation in Mice

| Compound | Inhibitory Activity (ID₅₀ mg/ear) |

| This compound | 0.03–1.0 |

| Quercetin (B1663063) | 1.6 |

| Indomethacin (B1671933) | 0.3 |

In this in vivo model, this compound demonstrated marked inhibitory activity against TPA-induced inflammation in mice, with an ID₅₀ ranging from 0.03 to 1.0 mg/ear mdpi.com. This effect was more potent than that of quercetin (1.6 mg/ear) and comparable to that of indomethacin (0.3 mg/ear), a known anti-inflammatory drug mdpi.com. This compound has also been studied in mice in the context of hepatoprotective activity of Marchantia polymorpha extract, from which this compound was identified, in a paracetamol-induced liver injury model acs.org.

Model Selection and Validation for Disease Mimicry

Selecting appropriate preclinical models is fundamental to evaluating the potential therapeutic effects of this compound. These models, which can include in vitro, ex vivo, and in vivo systems, are chosen to mimic specific aspects of human diseases relevant to the compound's hypothesized activity. prineos.com The goal is to utilize models that accurately reflect the pathology, symptomatology, and response to therapeutic intervention observed in the human condition. erdera.org

Validation of these models is crucial to ensure their relevance and predictability for human outcomes. frontiersin.orgnih.gov Validation involves comparing the model's responses to known data or clinical observations, confirming that the model reliably reproduces key features of the disease. frontiersin.orgarxiv.org For in vivo studies, this includes selecting the appropriate animal species, strain, gender, and age, providing a rationale based on species specificity and target specificity. nih.gov Well-characterized in vivo disease models are considered to have high translational value, bridging early discovery and clinical application. innoserlaboratories.com

Preclinical disease models offer insights into various pathological processes, such as inflammation, angiogenesis, fibrosis, and hypoxia. mdpi.com For instance, in the study of neurodegenerative diseases, established mouse models are utilized and recognized for their high translational value in supporting progression to clinical trials. innoserlaboratories.com

Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic (PK) studies are essential to understand how the body interacts with a drug candidate over time. allucent.comnih.govmedicineslearningportal.org This involves characterizing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). allucent.comnih.govnih.govgenomind.comwikipedia.org Understanding the ADME properties of this compound is vital for predicting its behavior in the body and optimizing its potential therapeutic use. allucent.comcriver.com

Absorption: This describes how this compound moves from its administration site into the bloodstream. genomind.comwikipedia.org Factors influencing absorption include the route of administration, the compound's chemical properties, and the presence of food. genomind.com Bioavailability, the fraction of the intact drug reaching systemic circulation, is critically determined by absorption. medicineslearningportal.orggenomind.com

Distribution: This refers to the reversible transfer of this compound between one compartment of the body and another, often via the bloodstream to various tissues and organs. wikipedia.org Distribution affects the concentration of the drug at its target site. genomind.com

Metabolism: This process involves the breakdown of this compound into metabolites, primarily carried out by enzymes, often in the liver. nih.govgenomind.comwikipedia.org Metabolism can inactivate the parent compound or, in some cases, create active metabolites. genomind.comwikipedia.org Identifying the enzymes involved and the resulting metabolites is important for understanding the drug's half-life and potential for drug interactions. criver.com

Excretion: This is the removal of this compound and its metabolites from the body, typically through the kidneys (urine) or in feces. genomind.comwikipedia.org Efficient excretion is necessary to prevent the accumulation of the compound. wikipedia.org

ADME studies provide critical information for guiding further research and help identify factors that could cause variability in drug exposure. allucent.com These studies can be performed in vitro or in vivo. criver.com

Advanced Imaging Technologies in In Vivo Models

Advanced imaging technologies play a significant role in the preclinical evaluation of drug candidates like this compound in in vivo models. These technologies allow for non-invasive visualization and assessment of the compound's distribution, target engagement, and effects within living animals. erbc-group.comlih.luperceptive.com

Techniques such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Computed Tomography (CT) are utilized. lih.luki.se Optical imaging techniques, including fluorescence and bioluminescence imaging, also provide real-time insights into the biodistribution and retention of compounds. erbc-group.comlih.lu These methods are particularly useful for studying disease models and ensuring that a compound reaches the intended target tissues effectively. erbc-group.com

Advanced imaging can provide multiple readouts, such as biodistribution and target engagement. perceptive.com The integration of different imaging modalities can offer a more detailed understanding of how a drug behaves in the body and whether it colocalizes with specific pathological processes. erbc-group.comki.se Image analysis techniques are employed to extract quantitative data from the acquired images. perceptive.com

Future Directions and Research Perspectives

Elucidation of Unexplored Molecular Mechanisms

Understanding the precise molecular mechanisms through which longispinogenin exerts its biological effects is a critical area for future research. While some studies may suggest potential activities, the detailed interactions with specific proteins, enzymes, or signaling pathways often remain to be fully elucidated. For instance, research into the antidiabetic potential of phytochemicals, including triterpenes like this compound derivatives, highlights the need to understand their mechanisms of action, such as their impact on glucose absorption or pancreatic β-cells. nih.gov In silico studies, such as molecular docking, can provide theoretical insights into how this compound might interact with biological targets, guiding future experimental validation to discover the specific molecular mechanisms. mdpi.comsemanticscholar.orgnih.gov Further research is needed to move beyond theoretical predictions and experimentally confirm these interactions and the downstream cellular events they trigger.

Development of Novel Derivatives with Enhanced Bioactivity